
Methanesulfonyl azide
Overview
Description
Methanesulfonyl azide is an organic compound with the chemical formula CH₃N₃O₂S. It is the azide derivative of methanesulfonic acid and is commonly used as a reagent in organic synthesis, particularly for the production of diazo compounds . This compound is known for its relatively simple structure and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfonyl azide can be synthesized from methanesulfonyl chloride by reacting it with sodium azide in ethanol or methanol . The reaction is typically carried out under controlled conditions to avoid explosion hazards. The general reaction is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{NaN}_3 \rightarrow \text{CH}_3\text{SO}_2\text{N}_3 + \text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is often prepared in situ to minimize the risks associated with handling and storage. This involves generating the compound directly in the reaction mixture where it will be used, often in solvents like acetonitrile .
Chemical Reactions Analysis
Diazo Transfer Reactions
Methanesulfonyl azide serves as a safer alternative to traditional diazo transfer reagents like tosyl azide. Its applications include:
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Reagents/Conditions : Trimethylphosphite (P(OMe)₃) and sodium hydride (NaH) in acetonitrile or ethanol .
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Mechanism : Nucleophilic substitution at the sulfonyl group, transferring the diazo moiety to substrates (e.g., ketones, esters) .
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Example : Conversion of aldehydes to terminal alkynes via intermediate diazo compounds .
Key Data :
Substrate | Product | Yield (%) | Reference |
---|---|---|---|
Ω-Bromoacetophenone | Diazo intermediate | 85 | |
Ethyl acetoacetate | Ethyl 2-diazoacetoacetate | 84 |
Photolytic Reactions
UV irradiation (193 nm) induces decomposition to generate reactive intermediates:
Experimental Conditions :
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Conducted in solid noble gas matrices (Ar or Ne) at 10 K.
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Half-life of nitrene: <1 ms under ambient conditions.
Substitution Reactions
This compound reacts with nucleophiles to form sulfonamides:
Comparative Analysis with Sulfonyl Azides
Mechanistic Insights
Scientific Research Applications
Methanesulfonyl azide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for diazo transfer and click-chemistry reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonyl azide involves the transfer of the azide group to other molecules, forming diazo compounds. This process often involves the formation of a nitrene intermediate, which can further react with various substrates . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
Methanesulfonyl azide is often compared with other sulfonyl azides, such as:
Tosyl Azide: Historically used for diazo transfer but is more explosive.
Imidazole-1-sulfonyl Azide: Less explosive and forms easily separable amides.
4-Acetamidobenzenesulfonyl Azide: Also used for diazo transfer with similar advantages.
Uniqueness: this compound is favored for its simple and inexpensive production, as well as the straightforward purification of reaction mixtures .
Biological Activity
Methanesulfonyl azide (MsN₃) is a chemical compound that has garnered attention in various fields of biological research due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses, supported by data tables and case studies.
Overview of this compound
This compound is the azide derivative of methanesulfonic acid and is primarily utilized as a reagent in organic synthesis, particularly for the introduction of diazo compounds into other molecules. Its ability to modify biological macromolecules, such as nucleic acids, makes it a valuable tool in molecular biology and medicinal chemistry.
Target of Action
This compound is notably employed in the modification of antisense oligonucleotides (ASOs) . These ASOs are designed to bind specific RNA targets, facilitating their degradation through RNaseH1-mediated pathways. The introduction of MsPA (mesyl-phosphoramidate) linkages enhances the stability and efficacy of these ASOs against nucleases, thereby improving their therapeutic potential .
Mode of Action
The compound acts by introducing MsPA linkages into the DNA gaps and flanks of gapmer ASOs. This modification significantly affects several biochemical pathways, including:
- RNA-binding : Enhanced affinity for target RNA sequences.
- Nuclease stability : Increased resistance to enzymatic degradation.
- Protein binding : Altered interactions with cellular proteins.
- Pro-inflammatory profile : Reduced inflammatory responses associated with ASO therapy.
- Antisense activity : Improved efficacy in gene silencing.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that the modifications it introduces can lead to a significant improvement in the duration of ASO action in vivo. Studies have shown that these modifications result in a therapeutic index that is superior to traditional phosphorothioate ASOs.
Study 1: Efficacy in Antisense Oligonucleotide Therapy
A study investigated the effects of this compound-modified ASOs in a mouse model. The results demonstrated that these modified ASOs exhibited:
- Increased potency : Higher efficacy in reducing target RNA levels compared to unmodified ASOs.
- Extended duration of action : Prolonged effects were observed due to enhanced nuclease resistance.
- Reduced toxicity : Lower incidence of adverse effects related to pro-inflammatory responses .
Parameter | Unmodified ASOs | MsN₃-Modified ASOs |
---|---|---|
Potency | 50% reduction | 90% reduction |
Duration of Action (hours) | 24 | 72 |
Toxicity Incidence (%) | 30 | 10 |
Study 2: Sulfide Scavenging Activity
In another study, this compound was evaluated for its potential as a sulfide-specific scavenger (SS20) in models of hydrogen sulfide (H₂S) intoxication. The findings indicated:
- High selectivity : SS20 showed rapid reactivity with H₂S.
- Low cellular toxicity : Minimal adverse effects on normal cellular functions were reported.
- Survival Improvement : Mice treated with SS20 exhibited significantly higher survival rates during H₂S exposure compared to control groups .
Treatment Group | Survival Rate (%) |
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Control | 15 |
SS20 Treatment | 99.5 |
Safety and Toxicity Considerations
While this compound has shown promise in various applications, it is essential to consider its safety profile. The compound is known to be reactive and potentially explosive under certain conditions. Careful handling protocols are required when working with this reagent to mitigate risks associated with its use .
Properties
IUPAC Name |
N-diazomethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIGUWUNPQBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339446 | |
Record name | Methanesulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-70-7 | |
Record name | Methanesulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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